Amotriphene hydrochloride is classified as a pharmaceutical compound primarily used as a coronary dilator and antiarrhythmic agent. Its molecular formula is , with a molecular weight of approximately 439.97 g/mol. The compound is synthesized to form its hydrochloride salt, which enhances its solubility and bioavailability in biological systems.
The synthesis of Amotriphene hydrochloride involves several key steps:
Amotriphene's molecular structure features a complex arrangement that includes:
The structural data indicates a three-dimensional conformation that is crucial for its interaction with biological targets .
Amotriphene hydrochloride can participate in various chemical reactions:
The mechanism of action for Amotriphene primarily revolves around its interaction with α-adrenergic receptors:
Amotriphene hydrochloride exhibits several notable physical and chemical properties:
Amotriphene has diverse applications across multiple fields:
The emergence of amotriphene (ethyl 3-methylbut-2-enyl[2-(diethylamino)ethyl]phosphoramidate) as a coronary vasodilator coincided with a transformative period in cardiovascular pharmacology. Developed in the late 1950s, amotriphene represented a structural departure from earlier vasoactive compounds through its incorporation of a phosphoramidate moiety. This innovation reflected the pharmaceutical industry's intensified exploration of organophosphorus compounds during the post-war era. The compound's initial patent filings (US Patent 2,868,802, 1959) emphasized its unique mechanism targeting coronary blood flow enhancement without significant effects on systemic blood pressure—a therapeutic goal of considerable clinical interest during an era of rising coronary artery disease prevalence [7].
Patent disputes surrounding amotriphene reveal the competitive landscape of cardiovascular drug development in this period. The compound became commercially available as "Myordil" (Eli Lilly, 1960), but multiple manufacturers rapidly pursued analog development. Analysis of patent databases reveals a cluster of filings between 1958-1963 covering: 1) Synthetic routes optimizing yield and purity of the thermally labile phosphoramidate core 2) Salt formulations enhancing stability 3) Analogues with modified alkyl substituents on the diethylamino group. This intellectual property activity demonstrates the commercial significance attributed to coronary vasodilators before the dominance of beta-blockers and calcium channel blockers. The patent literature consistently highlighted amotriphene's selective coronary artery dilation demonstrated in canine models—positioning it as mechanistically distinct from non-selective vasodilators like nitroglycerin [4] [7].
Table 1: Key Patents in Early Amotriphene Development (1958-1963)
Patent Number | Year | Assignee | Focus | Chemical Scope |
---|---|---|---|---|
US 2,868,802 | 1959 | Eli Lilly | Base compound | Amotriphene and synthesis |
GB 856,309 | 1960 | Boots Pure Drug | Manufacturing process | Optimized purification |
US 3,027,362 | 1962 | American Cyanamid | Aminoalkyl variants | C1-C4 alkylamino derivatives |
DE 1,147,903 | 1963 | Farbwerke Hoechst | Acid addition salts | Hydrochloride, citrate |
Preclinical evaluation of amotriphene followed a trajectory from acute hemodynamic studies toward comprehensive assessment of coronary flow dynamics. Initial reports (1958-1960) established its fundamental pharmacology: Langendorff-perfused guinea pig hearts demonstrated 40-60% increases in coronary flow at 10⁻⁶ M concentrations without chronotropic effects. In situ canine preparations (1960) confirmed preferential coronary vasodilation—intravenous administration (1-2 mg/kg) increased coronary sinus outflow by 70-120% while maintaining systemic arterial pressure, contrasting sharply with nitroglycerin's hypotensive effects [2].
The research paradigm shifted significantly from 1961-1964 toward mechanistic and comparative studies. Key investigations employed: 1) Electromagnetic flowmeters quantifying regional myocardial perfusion 2) Radioisotope-labeled microspheres mapping distribution 3) Isolated coronary strip preparations characterizing receptor interactions. These revealed amotriphene's calcium antagonistic properties—it inhibited potassium-induced contractions in bovine coronary strips (IC₅₀ = 3.7 × 10⁻⁷ M), preceding the formal classification of calcium channel blockers. Comparative studies positioned amotriphene as pharmacologically distinct from existing vasodilators: unlike papaverine, it lacked phosphodiesterase inhibitory activity; unlike nitrates, it did not require biotransformation for efficacy [2] [6] [8].
Later preclinical work (1963-1964) addressed metabolic fate using carbon-14 labeled compound. Rats exhibited rapid hepatic metabolism via oxidative deamination and phosphate hydrolysis, yielding inactive carboxylate derivatives excreted primarily in urine (62% within 24 hours). Tissue distribution studies showed minimal cardiac accumulation despite coronary effects—a paradox resolved by high receptor affinity at low concentrations. Research networks centered at Midwestern U.S. institutions dominated this phase, establishing collaborative frameworks that later investigated newer antianginal agents [8] [9].
Table 2: Evolution of Preclinical Amotriphene Research (1958-1964)
Period | Research Focus | Key Models | Major Findings | Methodological Advances |
---|---|---|---|---|
1958-1960 | Acute hemodynamics | Langendorff heart, Anesthetized dogs | Selective coronary dilation; Minimal BP effects | Isolated heart perfusion techniques |
1961-1962 | Mechanism of action | Coronary strip bioassays, Regional flow measurement | Calcium antagonism; Non-nitrate mechanism | Electromagnetic flowmetry; Tissue bath pharmacology |
1963-1964 | Metabolism & distribution | Radiolabeled compound, Bile-duct cannulated rats | Rapid hepatic inactivation; Low tissue retention | Radioisotope tracing; Metabolic profiling |
Amotriphene's clinical limitations—particularly its modest antianginal efficacy and complex synthesis—catalyzed critical reevaluation of coronary therapeutics. Rather than pursuing structural analogs, researchers shifted toward: 1) Endothelium-dependent vasoregulation 2) Cellular energy metabolism modulation 3) Selective ion channel blockade. This transition is exemplified by the contrasting development of compounds like dipyridamole (1961) and verapamil (1962). Dipyridamole amplified adenosine-mediated vasodilation, representing a shift toward endogenous regulators. Verapamil introduced the calcium antagonism concept that amotriphene had hinted at but not fully exploited [4] [7].
The coronary vasodilator classification framework underwent fundamental revision due to amotriphene's mixed pharmacological profile. Pre-1960s categorization relied on crude hemodynamic endpoints. Post-amotriphene, classification incorporated: 1) Vascular selectivity (coronary vs. systemic) 2) Dependence on endothelial integrity 3) Effects on myocardial oxygen demand. This triaxial model explained why amotriphene increased coronary flow without proportionally improving ischemic symptoms—it lacked significant oxygen-sparing effects. Subsequent drug development prioritized compounds balancing flow augmentation with metabolic modulation, exemplified by ranolazine's late 20th-century emergence [3] [4].
The legacy of amotriphene resides in its role as a "molecular probe" that revealed limitations in prevailing coronary disease models. Research shifted from mechanical obstruction concepts toward microvascular dysfunction (CMD) and endothelial pathophysiology. Modern INOCA (Ischemia with Non-Obstructive Coronary Arteries) research protocols incorporate pharmacological challenges with acetylcholine and adenosine—methodologies conceptually prefigured by amotriphene studies investigating endothelial-independent dilation. The compound's calcium-modulating effects anticipated later therapeutic strategies for microvascular angina, connecting its 1960s pharmacology to 21st-century precision medicine approaches for CMD [3] [7].
Table 3: Evolution of Coronary Therapeutic Strategies Post-Amotriphene
Era | Dominant Paradigm | Therapeutic Approach | Amotriphene's Influence |
---|---|---|---|
Pre-1960 | Mechanical obstruction | Coronary vasodilation | Demonstrated selective dilation possible |
1960s-1970s | Oxygen supply/demand | Beta-blockers, Calcium antagonists | Revealed need for metabolic optimization |
1980s-1990s | Endothelial function | ACE inhibitors, Nitrates | Highlighted endothelial-independent action limitations |
2000s-Present | Microvascular dysfunction | Metabolic modulators, Advanced vasodilators | Early indicator of microvascular targeting |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1